molecular formula C20H20N2OS2 B2627774 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 955231-27-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2627774
CAS No.: 955231-27-3
M. Wt: 368.51
InChI Key: JYSDDOSAOYSAJT-UHFFFAOYSA-N
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Description

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide features a thiophene-2-carboxamide core linked to a 3,4-dihydroisoquinoline moiety via an ethyl bridge substituted with a thiophen-3-yl group. This structure combines heterocyclic aromatic systems (thiophene, dihydroisoquinoline) with an amide bond, a configuration common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c23-20(19-6-3-10-25-19)21-12-18(17-8-11-24-14-17)22-9-7-15-4-1-2-5-16(15)13-22/h1-6,8,10-11,14,18H,7,9,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSDDOSAOYSAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CS3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide involves several key steps:

  • Formation of 3,4-dihydroisoquinolin-2(1H)-yl intermediate: This is typically achieved by hydrogenation of isoquinoline.

  • Thiophene integration: The thiophene-3-yl group is introduced through a Grignard reaction or other suitable organometallic route.

  • Amide coupling: The final step involves the coupling of the intermediate with thiophene-2-carboxylic acid chloride under standard amidation conditions.

Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing the reaction conditions, such as temperature, solvent choice, and the use of catalysts. Typically, high yields and purity are maintained through careful control of reaction parameters and purification techniques like recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction of the isoquinoline moiety to fully saturated tetrahydroisoquinoline.

  • Substitution: Electrophilic aromatic substitution can occur on both the thiophene and isoquinoline rings.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products: The products of these reactions are typically determined by the specific substituents introduced and can range from functionalized thiophene derivatives to fully hydrogenated isoquinolines.

Scientific Research Applications

Analgesic Properties

Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can act as agonists of the kappa-opioid receptor. This property suggests potential use in pain management therapies. For instance, isoquinoline derivatives have been explored for their analgesic effects in preclinical studies, demonstrating efficacy in reducing pain responses without the severe side effects associated with traditional opioids .

CNS Disorders

The compound's structural components position it as a candidate for treating central nervous system disorders. Similar compounds have been identified as inhibitors of the angiotensin II receptor, which plays a role in cognitive function and neuroprotection. Studies have shown that modulation of this receptor can lead to improvements in conditions such as anxiety and depression .

Cancer Research

This compound may exhibit anti-cancer properties through enzyme inhibition pathways. Certain isoquinoline derivatives have demonstrated the ability to inhibit kinases involved in cancer progression, suggesting that this compound could be further investigated for its potential as an anti-cancer agent .

Case Study 1: Pain Management

In a study examining various isoquinoline derivatives, researchers found that specific modifications to the structure enhanced analgesic activity while minimizing side effects associated with conventional opioids. The results indicated that compounds with similar structures to this compound could provide effective pain relief without significant addiction potential .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of isoquinoline derivatives. The study revealed that certain compounds could effectively protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The exact mechanism of action for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide depends on its application. In medicinal chemistry, it might target specific enzymes or receptors, altering biological pathways and leading to therapeutic effects. The dihydroisoquinoline and thiophene structures can engage in interactions with molecular targets, influencing biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name & Structure Key Substituents/Modifications Biological Activity/Applications Reference
Target Compound : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide 3,4-Dihydroisoquinoline, thiophen-3-yl ethyl, thiophene-2-carboxamide Not explicitly reported (structural focus) -
5-Hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (27) 5-Hydroxybenzo[b]thiophene, thiophen-2-ylmethyl Multi-target Clk/Dyrk kinase inhibitor; anticancer potential
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl substitution on carboxamide Antimicrobial activity; structural studies
GF120918 (N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-... ) Dihydroisoquinoline with acridine extension Multidrug resistance (MDR) modulator
Orexin Receptor Ligand (e.g., R-2-([S]-6,7-dimethoxy-1-(2-[6-(trifluoromethyl)pyridin-3-yl]ethyl)...) Trifluoromethylpyridine, dihydroisoquinoline, methylacetamide CNS targeting (orexin receptor modulation)

Structural and Functional Analysis

Thiophene Carboxamide Derivatives
  • N-(2-Nitrophenyl)thiophene-2-carboxamide : The nitro group at the phenyl ring enhances antimicrobial activity compared to unsubstituted analogs. Crystallographic studies reveal planar conformations between thiophene and benzene rings, influencing supramolecular interactions like C–H⋯O/S bonds .
  • 5-Hydroxybenzo[b]thiophene-2-carboxamide Derivatives : Substitution with a 5-hydroxybenzo[b]thiophene core (e.g., compound 27) improves kinase inhibition (Clk/Dyrk), critical for anticancer applications. The thiophen-2-ylmethyl group enhances solubility and target engagement .
Dihydroisoquinoline-Containing Analogs
  • GF120918: The dihydroisoquinoline moiety linked to an acridine system enables binding to P-glycoprotein, reversing multidrug resistance in cancer cells. Methoxy groups on the dihydroisoquinoline enhance lipophilicity and membrane permeability .
  • Orexin Receptor Ligands: Dihydroisoquinoline fused with trifluoromethylpyridine (e.g., in orexin antagonists) improves CNS penetration and receptor selectivity. The carboxamide group stabilizes interactions with hydrophobic receptor pockets .
Key Structural Differences in Target Compound
  • The thiophen-3-yl ethyl bridge in the target compound introduces steric bulk and electronic effects distinct from analogs with simpler alkyl chains (e.g., GF120918’s ethylphenyl group).

Implications for Bioactivity

  • Antimicrobial Potential: The nitrophenyl group in ’s analog suggests that electron-withdrawing substituents on the carboxamide could enhance antimicrobial effects, a feature absent in the target compound.
  • Anticancer Applications : Compound 27’s hydroxybenzo[b]thiophene highlights the importance of extended aromatic systems for kinase inhibition, suggesting that the target compound’s simpler thiophene may require functionalization for similar efficacy .
  • CNS Targeting: The orexin receptor ligands demonstrate that dihydroisoquinoline paired with polar groups (e.g., trifluoromethylpyridine) improves blood-brain barrier penetration, a design consideration for the target compound.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N2O2S2C_{23}H_{26}N_{2}O_{2}S_{2}, with a molecular weight of approximately 426.6 g/mol. The compound features a complex structure that includes a dihydroisoquinoline moiety, thiophene rings, and a carboxamide functional group, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC23H26N2O2S2C_{23}H_{26}N_{2}O_{2}S_{2}
Molecular Weight426.6 g/mol
CAS Number954672-15-2

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of thiophene and isoquinoline have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the effectiveness of such compounds against various cancer cell lines, suggesting that this compound may possess similar properties.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or proliferation.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Case Studies

  • Antitumor Efficacy : A study involving a series of isoquinoline derivatives demonstrated that modifications to the thiophene and carboxamide groups significantly enhanced their cytotoxicity against cancer cells. The results indicated that specific substitutions could lead to improved selectivity and potency against tumor cells .
  • Mechanistic Insights : Another investigation into related compounds revealed that their interaction with the GluN2C/D subtypes of NMDA receptors resulted in enhanced neuronal survival in models of neurodegeneration, suggesting potential applications in neuroprotection .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound analogs, exploring their biological properties:

  • Selectivity : Some derivatives showed selective inhibition against specific cancer cell lines while sparing normal cells .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles indicated favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Q & A

Basic: What synthetic routes are commonly employed to prepare N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, and how can yields be optimized?

Answer:
The compound is synthesized via multi-step reactions involving coupling of thiophene-carboxamide precursors with dihydroisoquinoline derivatives. Key steps include:

  • Amide bond formation : Reacting thiophene-2-carbonyl chloride with amine intermediates under reflux in acetonitrile or dichloromethane .
  • Salt formation : Converting free bases to hydrochloride salts using HCl in methanol or ether, improving solubility and crystallinity (e.g., 72.6% yield for dihydrochloride salts) .
  • Purification : Reverse-phase HPLC or recrystallization (methanol/CH₂Cl₂) to achieve >95% purity .
    Optimization : Adjusting stoichiometry, solvent polarity (e.g., 10% MeOH/CH₂Cl₂), and reaction time (1–3 hours) enhances yields. Catalytic agents like triethylamine may reduce byproducts .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Identifies proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, dihydroisoquinoline CH₂ groups at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • HPLC : Ensures >95% purity using C18 columns and gradient elution (e.g., acetonitrile/water) .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Basic: What in vitro assays are recommended to evaluate its bioactivity, such as enzyme inhibition?

Answer:

  • Nitric Oxide Synthase (NOS) Inhibition : Use recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells. Measure NO production via radioactive arginine-to-citrulline conversion .
  • Antiviral Activity : Cell-based assays targeting viral fusion proteins (e.g., MERS-CoV heptad repeat trimers) with IC₅₀ calculations .
  • Antibacterial Screening : Broth microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

Advanced: How can SHELX software improve crystallographic refinement of this compound?

Answer:

  • Data Processing : SHELXL refines high-resolution X-ray data, resolving twinning or disorder in dihydroisoquinoline/thiophene moieties .
  • Hydrogen Bonding : SHELXPRO analyzes weak interactions (C–H⋯O/S) and packing motifs (e.g., S(6) ring patterns) .
  • Validation : Cross-check with CCDC databases to validate bond lengths/angles (e.g., C–S distances in thiophene: 1.70–1.75 Å) .

Advanced: How should researchers resolve contradictions in NMR data between synthetic batches?

Answer:

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may shift NH proton signals .
  • Dynamic Processes : Variable-temperature NMR detects rotational barriers in amide bonds or thiophene ring flipping .
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to isolate signals from byproducts (e.g., unreacted intermediates) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core Modifications : Synthesize analogs with substituted thiophenes (e.g., 3-thienyl vs. 2-thienyl) or varied dihydroisoquinoline substituents .
  • Bioisosteric Replacement : Replace thiophene with furan or oxadiazole to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to predict interactions with NOS active sites .

Advanced: What methods improve solubility for in vivo studies?

Answer:

  • Salt Formation : Convert free base to hydrochloride salts via HCl treatment in methanol, increasing aqueous solubility .
  • Prodrug Design : Introduce ester groups (e.g., ethyl carboxylates) hydrolyzed in vivo to carboxylic acids .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .

Advanced: How are metabolic stability and pharmacokinetics assessed for thiophene-containing compounds?

Answer:

  • Microsomal Assays : Incubate with rat/human liver microsomes; monitor parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4) .
  • Plasma Protein Binding : Equilibrium dialysis to determine free fraction .

Advanced: What intermolecular interactions dominate the crystal packing of this compound?

Answer:

  • Weak Hydrogen Bonds : C–H⋯O (2.5–3.0 Å) and C–H⋯S (3.3–3.5 Å) interactions stabilize layers parallel to the (010) plane .
  • π-Stacking : Offset thiophene-dihydroisoquinoline interactions (dihedral angles: 8.5–13.5°) .
  • Nitro Group Effects : In analogs, nitro substituents introduce steric clashes, altering packing motifs .

Advanced: How can enantiomers of chiral derivatives be resolved?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .
  • Enzymatic Resolution : Lipase-catalyzed acylations selectively modify one enantiomer .

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